![molecular formula C20H17N3O3 B5840406 5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol](/img/structure/B5840406.png)
5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol is a complex organic compound with the molecular formula C20H17N3O3 It is characterized by the presence of a methoxy group, a phenol group, and a pyrazolyl-isoxazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the isoxazole moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol involves its interaction with specific molecular targets. The phenol and pyrazole groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- 5-methoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol
- 5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)-phenol
Uniqueness
Compared to similar compounds, 5-methoxy-2-[3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl]phenol is unique due to the presence of both the pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater versatility in chemical reactions.
Propriétés
IUPAC Name |
5-methoxy-2-[3-methyl-4-(1-phenylpyrazol-4-yl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-13-19(14-11-21-23(12-14)15-6-4-3-5-7-15)20(26-22-13)17-9-8-16(25-2)10-18(17)24/h3-12,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSKGWBKURXITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CN(N=C2)C3=CC=CC=C3)C4=C(C=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
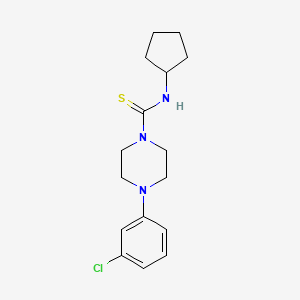
![1-(3-METHOXYBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5840336.png)
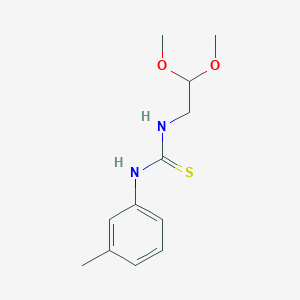
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5840355.png)
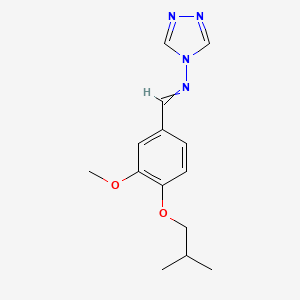
![N-cyclopropyl-6-ethyl-2-{[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5840373.png)
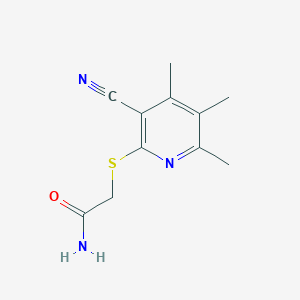
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5840378.png)
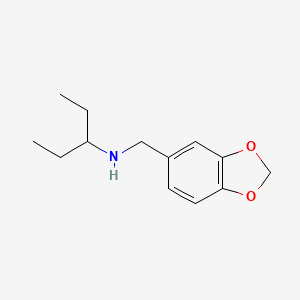
![N~1~-[3-(AMINOCARBONYL)-4-CHLOROPHENYL]-2,3,4,5,6-PENTAMETHYLBENZAMIDE](/img/structure/B5840388.png)
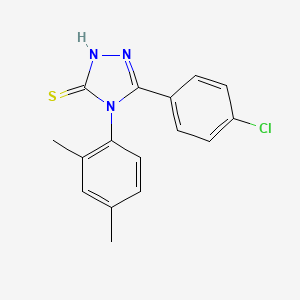
![N-[(3-chlorophenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5840414.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5840425.png)
![(3E)-5-(4-fluorophenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one](/img/structure/B5840433.png)
